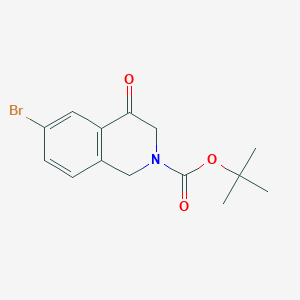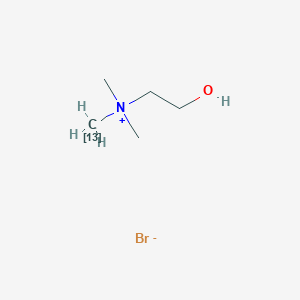
Choline bromide-methyl-13C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide is a chemical compound with the molecular formula C5H12BrNO It is a quaternary ammonium compound that features a hydroxyl group and a methyl-13C isotope
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide typically involves the quaternization of N,N-dimethylethanolamine with methyl bromide. The reaction is carried out under controlled conditions to ensure the incorporation of the methyl-13C isotope. The general reaction scheme is as follows:
N,N-dimethylethanolamine+methyl bromide→2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of isotopically labeled methyl bromide ensures the incorporation of the 13C isotope.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The bromide ion can be substituted with other nucleophiles.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used.
Elimination: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are typically employed.
Major Products
Oxidation: Formation of carbonyl compounds.
Substitution: Formation of substituted quaternary ammonium compounds.
Elimination: Formation of alkenes.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in studies involving quaternary ammonium compounds and their interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect the structure and function of target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethanolamine: Lacks the quaternary ammonium group and the 13C isotope.
Choline: Contains a quaternary ammonium group but lacks the 13C isotope and the specific structure of the target compound.
Betaine: Similar in having a quaternary ammonium group but differs in overall structure and properties.
Uniqueness
2-Hydroxy-N,N-dimethyl-N-(methyl-13C)ethan-1-aminium bromide is unique due to the presence of the methyl-13C isotope, which makes it valuable for isotopic labeling studies. Its specific structure also imparts distinct chemical and biological properties that differentiate it from other quaternary ammonium compounds.
Propiedades
Fórmula molecular |
C5H14BrNO |
|---|---|
Peso molecular |
185.07 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-(113C)methylazanium;bromide |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1; |
Clave InChI |
JJCWKVUUIFLXNZ-YTBWXGASSA-M |
SMILES isomérico |
C[N+](C)([13CH3])CCO.[Br-] |
SMILES canónico |
C[N+](C)(C)CCO.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
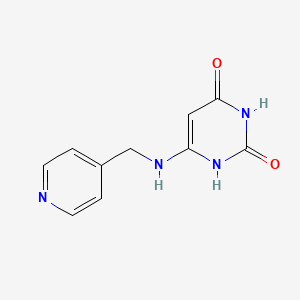
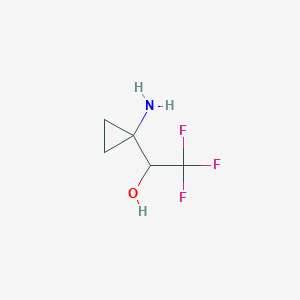
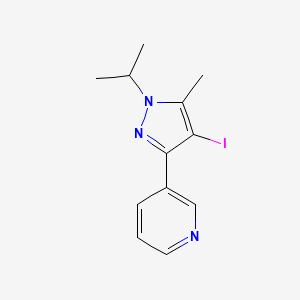
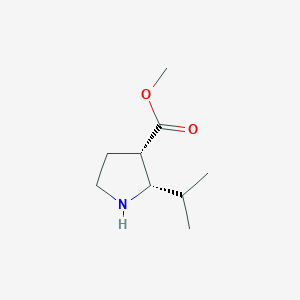
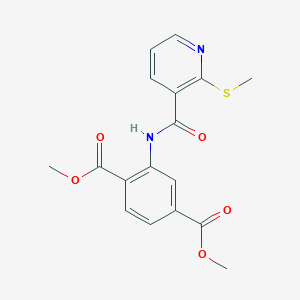
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
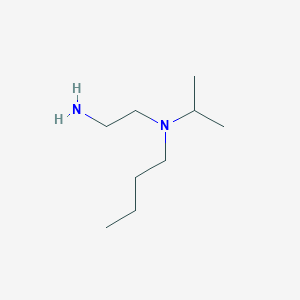
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
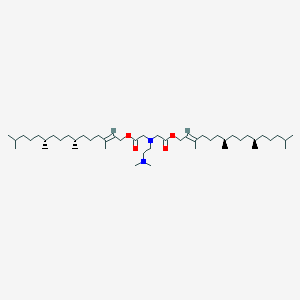
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)


